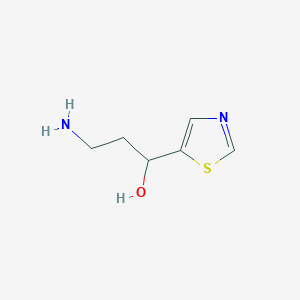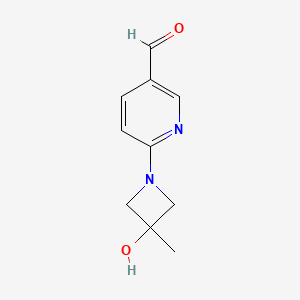
(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
The synthesis of (1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid. This method is highly effective and exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups . The yield of this reaction can be as high as 94%, making it a straightforward and efficient strategy for constructing benzofuran derivatives .
Análisis De Reacciones Químicas
(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-ylmethanol derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential anti-tumor and antibacterial activities . In medicine, benzofuran derivatives, including (1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine, are being explored as potential therapeutic agents for various diseases, including cancer and viral infections . Additionally, in the industry, these compounds are used in the development of new materials and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of (1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in tumor growth or bacterial cell wall synthesis, leading to anti-tumor or antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine can be compared with other benzofuran derivatives, such as benzothiophene and benzofuran-2-carboxylic acid. While all these compounds share a common benzofuran core, they differ in their substituents and biological activities . For example, benzothiophene derivatives are known for their anticancer properties, while benzofuran-2-carboxylic acid derivatives have shown potential as anti-inflammatory agents . The uniqueness of this compound lies in its specific substituent pattern and the resulting biological activities.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
(1R)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H15NO/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8,12H,13H2,1-2H3/t12-/m1/s1 |
Clave InChI |
UXXIDXQZKJWBET-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)[C@H](C1=CC2=CC=CC=C2O1)N |
SMILES canónico |
CC(C)C(C1=CC2=CC=CC=C2O1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)


![6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)

![N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13171643.png)
![N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13171646.png)


![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13171657.png)

![6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine](/img/structure/B13171667.png)
